molecular formula C14H19NO4S B2575538 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1795408-92-2

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2575538
CAS No.: 1795408-92-2
M. Wt: 297.37
InChI Key: MCVQTHMGGHIHFA-UHFFFAOYSA-N
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Description

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a complex organic compound that features a cyclobutane ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multiple steps:

    Formation of the Cyclobutanecarbonyl Group: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a carbonyl compound under UV light or using a metal catalyst.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclobutanecarbonyl moiety can be reduced to form alcohols.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-cyclobutanecarbonyl-3-[(thiophen-2-yl)methanesulfonyl]pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.

    1-cyclobutanecarbonyl-3-[(benzofuran-2-yl)methanesulfonyl]pyrrolidine: Similar structure but with a benzofuran ring.

Uniqueness

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQTHMGGHIHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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